2,4-Dichloro-6-methyl-5-nitropyrimidine

Vue d'ensemble

Description

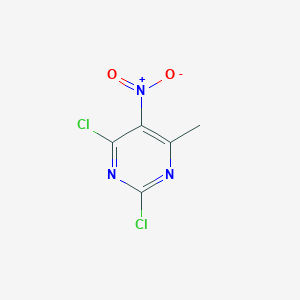

2,4-Dichloro-6-methyl-5-nitropyrimidine is a synthetic intermediate compound with the molecular formula C5H3Cl2N3O2 and a molecular weight of 208.00 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methyl-5-nitropyrimidine typically involves the cyclization of acetamidine hydrochloride and diethyl malonate in the presence of sodium methoxide, yielding 4,6-dihydro-2-methyl-pyrimidine. This intermediate is then nitrated using a mixture of nitric acid, trichloroacetic acid, and acetic acid to produce 4,6-dihydro-2-methyl-5-nitropyrimidine. Finally, chlorination with phosphorus oxytrichloride results in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of various substituted pyrimidines.

Reduction: Formation of 2,4-Dichloro-6-methyl-5-aminopyrimidine.

Oxidation: Formation of 2,4-Dichloro-6-carboxy-5-nitropyrimidine.

Applications De Recherche Scientifique

Medicinal Chemistry

DCMNP is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Key Applications in Medicinal Chemistry:

- Antiviral Agents : Research indicates that derivatives of DCMNP exhibit antiviral properties, particularly against RNA viruses. The nitro group in the compound is believed to play a crucial role in its biological activity .

- Anticancer Research : The compound has been studied for its potential anticancer properties, with preliminary findings suggesting that certain derivatives can inhibit tumor growth in vitro .

Case Study: Synthesis of Antiviral Compounds

A recent study synthesized a series of DCMNP derivatives and evaluated their antiviral activity. The results showed that specific modifications to the nitro group increased efficacy against viral replication by over 50% compared to the parent compound .

Agricultural Chemistry

DCMNP is also explored for its applications in agricultural chemistry, particularly as a herbicide and fungicide.

Key Applications in Agriculture:

- Herbicide Development : Its chlorinated structure provides herbicidal activity against a range of broadleaf weeds. Research has focused on optimizing formulations that enhance the efficacy and reduce toxicity to non-target species .

- Fungicidal Properties : Studies have shown that DCMNP and its analogs can inhibit fungal growth, making them candidates for developing new fungicides .

Case Study: Herbicide Efficacy

In field trials, formulations containing DCMNP demonstrated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as an effective herbicide .

Material Science

The unique chemical structure of DCMNP allows it to be used as a building block in the synthesis of advanced materials.

Key Applications in Material Science:

- Polymer Synthesis : DCMNP can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its use in creating polymer composites has been documented .

Case Study: Polymer Composite Development

Research involving the incorporation of DCMNP into polycarbonate matrices showed improved thermal degradation temperatures by up to 20°C compared to pure polycarbonate, indicating its potential utility in high-performance materials .

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-methyl-5-nitropyrimidine involves its interaction with bacterial ribosomal RNA, inhibiting protein synthesis and thereby preventing bacterial growth . It also exhibits antioxidant activity, which contributes to its antibacterial properties.

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-5-nitropyrimidine

- 2,4-Dihydroxy-6-methyl-5-nitropyrimidine

- 4,6-Dichloro-2-methyl-5-nitropyrimidine

Comparison: 2,4-Dichloro-6-methyl-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher degree of chlorination, which enhances its ability to undergo nucleophilic substitution reactions and increases its antibacterial efficacy .

Activité Biologique

2,4-Dichloro-6-methyl-5-nitropyrimidine (DCMNP) is a synthetic compound with notable biological activity, primarily studied for its potential as an antimicrobial agent and its applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₅H₃Cl₂N₃O₂

- Molecular Weight : 208.00 g/mol

- Structure : DCMNP features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, a methyl group at position 6, and a nitro group at position 5. This unique arrangement contributes to its reactivity and biological activity.

The primary mechanism by which DCMNP exerts its biological effects involves its interaction with bacterial ribosomal RNA. This interaction inhibits protein synthesis, thereby preventing bacterial growth. The compound's ability to interfere with nucleic acid metabolism suggests potential applications in targeting bacterial infections and possibly cancer cells.

Antimicrobial Properties

Research indicates that DCMNP exhibits significant antibacterial activity against various strains of bacteria. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Bacillus subtilis

- Escherichia coli

The compound's inhibitory concentrations (IC50) vary depending on the bacterial strain, highlighting its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

-

Anticancer Activity :

A study focused on derivatives of DCMNP as potential inhibitors of the epidermal growth factor receptor (EGFR) kinase in non-small cell lung cancer (NSCLC). The most promising derivative showed an IC50 value of 0.65 ± 0.06 μM against H1975 cells, indicating strong antiproliferative activity without toxicity to normal cells . -

Synthesis of Derivatives :

Several derivatives of DCMNP have been synthesized to enhance its biological activity. For instance, modifications through Suzuki-Miyaura coupling reactions have led to new compounds exhibiting improved antibacterial and antioxidant properties . -

Interaction with Enzymes :

Preliminary studies suggest that DCMNP may interact with enzymes involved in nucleic acid metabolism. These interactions could lead to inhibition or modulation of critical biological pathways, providing a basis for further drug development.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloropyrimidine | Two chlorine substituents on pyrimidine | Lacks methyl and nitro groups |

| 5-Nitropyrimidine | Nitro group at position 5 | No chlorine substituents |

| 6-Methylpyrimidine | Methyl group at position 6 | No halogen substituents |

| 2-Amino-4-chloropyrimidine | Amino group at position 2 | Different functional group leading to varied reactivity |

DCMNP's distinct substitution pattern enhances its reactivity compared to similar compounds, making it a valuable building block in synthetic chemistry and drug development.

Propriétés

IUPAC Name |

2,4-dichloro-6-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N3O2/c1-2-3(10(11)12)4(6)9-5(7)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCOZXBHPKSFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298254 | |

| Record name | 2,4-Dichloro-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13162-26-0 | |

| Record name | 13162-26-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloro-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-methyl-5-nitropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-Dichloro-6-methyl-5-nitropyrimidine a useful starting material in organic synthesis?

A: This compound possesses three chlorine atoms and a nitro group, all of which are susceptible to nucleophilic substitution reactions. [, , ] This makes it a highly versatile building block for creating a variety of substituted pyrimidine derivatives, which are often found in biologically active compounds and pharmaceuticals.

Q2: Can you describe a specific example of how this compound has been modified to create new compounds with potential biological activity?

A: One research group utilized Suzuki-Miyaura coupling reactions to replace the chlorine atoms in this compound with various aryl groups. [] This resulted in a series of novel 2,4-diaryl-6-methyl-5-nitropyrimidines that exhibited promising antibacterial and antioxidant properties in preliminary screenings.

Q3: Apart from Suzuki-Miyaura coupling, what other types of reactions has this compound been used in?

A: This compound has proven useful in constructing more complex heterocyclic systems. For example, researchers successfully synthesized a series of oxazolo[5,4-d][1,2,4]triazolo[4,3-a]pyrimidines, a novel class of heterocycles, starting from this compound. [] The synthetic route involved a series of reactions including nucleophilic substitution with aryl carboxylic acids, hydrazine cyclization, and finally ring closure using triethylorthoesters or carbondisulfide and alkylhalides.

Q4: Has this compound been studied for its potential to form imidazopyrimidine derivatives?

A: Yes, research has shown that reacting this compound with 2-chloroethylamine can lead to the formation of tetrahydrodi-imidazopyrimidine derivatives. [] This reaction highlights the versatility of the starting compound in accessing a range of valuable nitrogen-containing heterocycles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.